

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of GSK2200150A

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Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B607781

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **GSK2200150A**, an anti-tuberculosis agent, using the broth microdilution method.[1][2] This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.[3][4]

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][5] Determining the MIC is a critical step in the evaluation of new antimicrobial compounds, providing essential data on their potency and the susceptibility of specific bacterial strains.[6] This protocol outlines the broth microdilution method, a widely used and highly accurate technique for MIC determination.[7] The procedure is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

GSK2200150A has been identified as an agent with activity against *Mycobacterium tuberculosis*.[1][2] The following protocol provides a framework for testing its efficacy against relevant bacterial strains.

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[11][12] Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits this visible growth.[13]

Materials and Reagents

- **GSK2200150A** powder
- Appropriate solvent for **GSK2200150A** (e.g., Dimethyl sulfoxide - DMSO)
- Sterile Mueller-Hinton Broth (MHB)[6], potentially supplemented depending on the specific requirements of the test organism.
- Test microorganism (e.g., *Mycobacterium smegmatis* as a surrogate for *M. tuberculosis*, or a specific laboratory strain of interest)
- Sterile 96-well microtiter plates (U- or flat-bottom)
- Sterile reagent reservoirs
- Multichannel and single-channel pipettes
- Sterile pipette tips
- Incubator (37°C)[7]
- Plate reader (optional, for spectrophotometric measurement)
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Vortex mixer

- Quality control (QC) bacterial strains (e.g., *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 29213)

Experimental Protocol

Preparation of GSK2200150A Stock Solution

- Accurately weigh a precise amount of **GSK2200150A** powder.
- Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
- The stock solution should be prepared fresh or stored under appropriate conditions (e.g., -20°C or -80°C) to maintain stability.

Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline or MHB.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.^[6]

Broth Microdilution Procedure

- Dispense 50 μ L of sterile MHB into each well of a 96-well microtiter plate, from columns 2 to 12.
- Prepare a working solution of **GSK2200150A** at four times the highest desired final concentration in MHB.
- Add 100 μ L of this working solution to the wells in column 1.

- Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
- Continue this serial dilution process from column 2 to column 10.
- After mixing the contents of column 10, discard 50 µL.
- Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no bacteria).
- Inoculate all wells, except for the sterility control (column 12), with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL and dilute the drug concentrations to the desired final test range.
- Seal the plate with a lid or an adhesive plate sealer and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[\[6\]](#)[\[7\]](#)

Data Presentation and Interpretation

After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of **GSK2200150A** at which there is no visible growth of the microorganism.[\[13\]](#) A clear well indicates inhibition, while a turbid well indicates growth. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

The results can be summarized in a table as shown below:

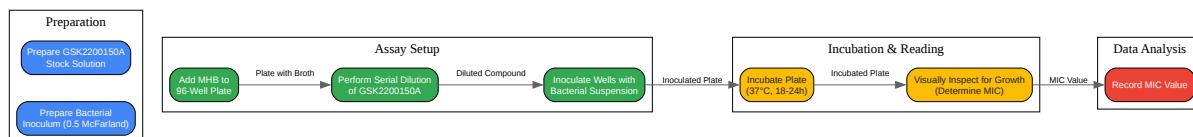
Compound	Bacterial Strain	MIC (µg/mL)
GSK2200150A	Mycobacterium smegmatis	[Record Value]
Control Drug	Mycobacterium smegmatis	[Record Value]
GSK2200150A	QC Strain 1	[Record Value]
GSK2200150A	QC Strain 2	[Record Value]

Quality Control

It is imperative to include quality control strains with known MIC values for the antimicrobial agents being tested. This ensures the reliability and reproducibility of the experimental results. The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of **GSK2200150A**.



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Caption: Workflow for MIC Determination by Broth Microdilution.

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